Methyl (5-phenylthiophen-2-yl)acetate

Description

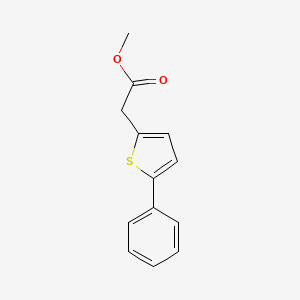

Methyl (5-phenylthiophen-2-yl)acetate is an organosulfur compound featuring a thiophene ring substituted with a phenyl group at the 5-position and an acetoxymethyl ester at the 2-position. Its molecular formula is C₁₃H₁₂O₂S, with a molecular weight of 232.29 g/mol. The compound’s structure combines aromatic (phenyl and thiophene) and ester functionalities, making it a versatile intermediate in organic synthesis, particularly in materials science and pharmaceutical research.

Properties

CAS No. |

62689-80-9 |

|---|---|

Molecular Formula |

C13H12O2S |

Molecular Weight |

232.30 g/mol |

IUPAC Name |

methyl 2-(5-phenylthiophen-2-yl)acetate |

InChI |

InChI=1S/C13H12O2S/c1-15-13(14)9-11-7-8-12(16-11)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

InChI Key |

BVTJJJKNEVVBIB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC=C(S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-phenylthiophen-2-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the catalytic esterification using acetic acid and methanol in the presence of a strong acidic ion exchange catalyst, such as Amberlyst-15 . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through reactive distillation. This process combines reaction and separation in a single unit, making it cost-effective and efficient for equilibrium-limited reactions . The use of reactive distillation allows for continuous production and high purity of the ester product.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-phenylthiophen-2-yl)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Transesterification: The ester can undergo transesterification with another alcohol in the presence of an acid catalyst to form a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Transesterification: An acid catalyst, such as sulfuric acid, is used to facilitate the transesterification reaction.

Major Products Formed

Hydrolysis: Carboxylic acid and methanol.

Reduction: Alcohol.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Methyl (5-phenylthiophen-2-yl)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl (5-phenylthiophen-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The thiophene ring and phenyl group contribute to the compound’s ability to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl (5-phenylthiophen-2-yl)acetate with structurally or functionally related compounds, emphasizing molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Electronic and Structural Properties Thiophene-Phenyl Core: this compound shares a conjugated thiophene-phenyl system with 3-(5-phenylthiophen-2-yl)prop-2-ynyl Acetate (). This system enhances π-π stacking and charge transport, making both compounds suitable for organic semiconductors . Ester vs. Acetyl Groups: Unlike Methyl 2-phenylacetoacetate (), which has an α-acetyl group enabling keto-enol tautomerism, the thiophene-based ester in the target compound offers greater rigidity and thermal stability, favoring solid-state applications .

Reactivity and Functionalization

- Sulfamoyl and Methoxy Groups : Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate () exhibits enhanced solubility and bioactivity due to its polar sulfamoyl and methoxy substituents, contrasting with the hydrophobic thiophene-phenyl system in the target compound .

- Propynyl vs. Methyl Ester : The propynyl group in 3-(5-phenylthiophen-2-yl)prop-2-ynyl Acetate () introduces alkyne reactivity for click chemistry, whereas the methyl ester in the target compound is more suited for hydrolysis or transesterification .

Applications

- Pharmaceuticals : Methyl 2-phenylacetoacetate () is a precursor in illicit drug synthesis, while this compound’s analogs (e.g., Ph-TDPP-Ph in ) are used in optoelectronics due to their charge-transport properties .

- Material Science : Thiophene-phenyl derivatives like the target compound and Ph-TDPP-Ph () are pivotal in designing organic field-effect transistors (OFETs) and photovoltaic devices .

Research Findings

- Synthetic Flexibility: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate () demonstrates how thiophene esters can be functionalized via diazonium coupling, a strategy applicable to this compound for introducing nitro or aryl groups .

- Thermal Stability : The bulky 2-octyldodecyl chains in Ph-TDPP-Ph () improve solubility without compromising thermal stability, a design principle relevant to optimizing the target compound for device fabrication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.